molecular formula C10H16O B14259266 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol CAS No. 185099-79-0

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol

Cat. No.: B14259266
CAS No.: 185099-79-0
M. Wt: 152.23 g/mol
InChI Key: RKILJTNCOQLIKY-UHFFFAOYSA-N
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Description

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C10H16O. It is also known by its alternative name, 2,2-dimethyl-4-vinylcyclohex-3-enol . This compound is characterized by a cyclohexene ring with a vinyl group and two methyl groups attached, along with a hydroxyl group.

Chemical Reactions Analysis

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol undergoes several types of chemical reactions:

Scientific Research Applications

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other cyclohexene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, which can influence its biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol can be compared with similar compounds such as:

The presence of both the vinyl and hydroxyl groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

185099-79-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-ethenyl-2,2-dimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H16O/c1-4-8-5-6-9(11)10(2,3)7-8/h4,7,9,11H,1,5-6H2,2-3H3

InChI Key

RKILJTNCOQLIKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(CCC1O)C=C)C

Origin of Product

United States

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